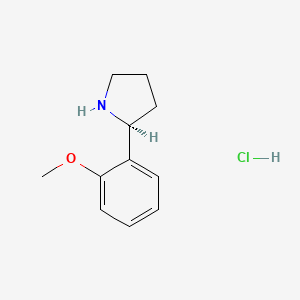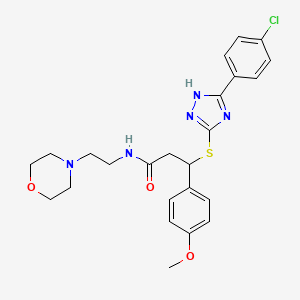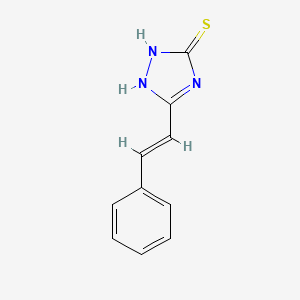
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: is a complex organic compound featuring an indole moiety, a quinoline core, and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the quinoline core. One common approach is the reaction of 1H-indole-3-yl ethylamine with 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinoline can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro substituent can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The indole moiety is known for its biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In materials science, the compound's unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
Indole-3-yl ethylamine: Similar in structure but lacks the quinoline core.
7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar but lacks the indole moiety.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.
Uniqueness: This compound is unique due to the combination of the indole and quinoline moieties, which may confer distinct biological and chemical properties compared to similar compounds.
属性
CAS 编号 |
1189442-94-1 |
|---|---|
分子式 |
C22H20ClN3O3 |
分子量 |
409.87 |
IUPAC 名称 |
ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27) |
InChI 键 |
PEWMJOSCRDRBBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


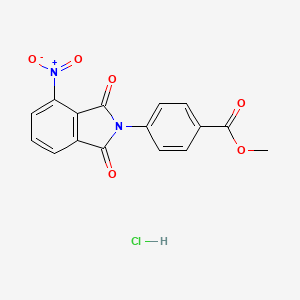

![3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2568289.png)
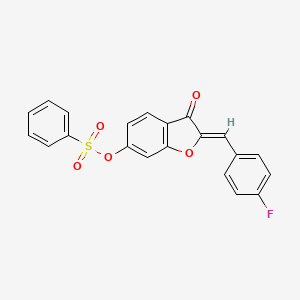
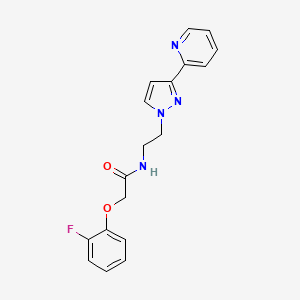
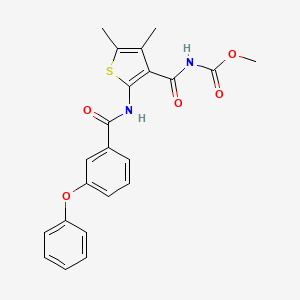
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2568295.png)
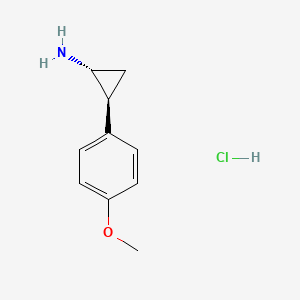
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)
![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)
